REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[Br:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[F:14])[C:8](F)=[O:9]>>[F:14][C:13]1[CH:12]=[CH:11][C:7]([C:8]([C:1]#[N:2])=[O:9])=[CH:6][C:5]=1[Br:4] |f:0.1|
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Name
|
|
Quantity
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177 g
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Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
663 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=O)F)C=CC1F
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 100° C. for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated
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Type
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CUSTOM
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Details
|
At about 80° C., an exothermic reaction
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Type
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CUSTOM
|
Details
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to rise to 100° C.
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Type
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CUSTOM
|
Details
|
The exothermic reaction
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Type
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WAIT
|
Details
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continued for about 10 minutes
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Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
additional heat
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Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
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Type
|
FILTRATION
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Details
|
the salts were filtered off
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Type
|
CUSTOM
|
Details
|
destroyed in saturated iron sulphate solution
|
Type
|
DISTILLATION
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Details
|
the filtrate was distilled on a column
|
Type
|
CUSTOM
|
Details
|
507 g (74% of theory) of a colorless oil with a boiling point of 126° C./20 mm Hg were thus obtained
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C(=O)C#N)C=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |